6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with amino, benzyl, bromo, and methyl groups
Properties
IUPAC Name |
6-amino-1-benzyl-5-bromo-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-15-11(17)9(13)10(14)16(12(15)18)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJJPOKWBKVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Benzylation: The benzyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromo or amino groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H12BrN3O2
- CAS Number : 1009722-72-8
- IUPAC Name : 6-amino-1-benzyl-5-bromo-3-methylpyrimidine-2,4-dione
The structure includes a tetrahydropyrimidine ring that is crucial for its biological activity. The presence of the amino group and bromo substituent may enhance its interaction with biological targets.
Enzyme Inhibition
One of the most promising applications of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways.
Case Study : A study explored the enzyme inhibitory potential of related compounds against α-glucosidase and acetylcholinesterase. The findings suggested that derivatives of tetrahydropyrimidines could serve as effective inhibitors for these enzymes, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess activity against various pathogens due to its structural features.
Research Findings : In studies examining antimicrobial efficacy, thiazole and pyrimidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. Given the structural similarities, it is hypothesized that 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may exhibit comparable antimicrobial properties .
Cytotoxicity Studies
Research into related compounds suggests potential anticancer properties for 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Investigations into pyrimidine-based compounds have revealed their ability to induce apoptosis in cancer cell lines.
Mechanisms of Action : The mechanisms through which these compounds exert their effects include:
- Enzyme Inhibition : Targeting metabolic enzymes critical for cancer cell survival.
- DNA Interaction : Some compounds have been found to intercalate DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis .
Comparison of Biological Activities
To further illustrate the potential applications of this compound compared to related compounds in medicinal chemistry:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| 6-Amino-1-benzyl-5-bromo-3-methyl tetrahydropyrimidine | Structure TBD | TBD | TBD | TBD |
| Benzothiazole Derivative | Structure TBD | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure TBD | Positive | High | DNA Intercalation |
TBD = To Be Determined
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-benzyl-5-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Amino-1-benzyl-5-fluoro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Amino-1-benzyl-5-iodo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C12H12BrN3O2. It features a tetrahydropyrimidine ring with amino and bromo substituents that contribute to its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds similar to 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine derivatives. For example, certain bromo-substituted compounds demonstrated significant activity against Leishmania amazonensis, with IC50 values indicating effective inhibition at low concentrations (around 26.7 µM) . This suggests that the bromo group enhances the antiparasitic efficacy of these compounds.
Antimicrobial Properties
Research indicates that tetrahydropyrimidine derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The presence of functional groups such as amino and bromo may contribute to their interaction with microbial cell walls or metabolic pathways.
Anticancer Potential
Tetrahydropyrimidines have also been investigated for their anticancer properties. Compounds in this class have shown promise in inhibiting tumor cell proliferation. The mechanisms often involve inducing apoptosis and inhibiting angiogenesis in cancer cells . Specific derivatives have been noted for their selective toxicity towards cancer cells compared to normal cells.
The biological activity of 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many tetrahydropyrimidines act as enzyme inhibitors, particularly targeting kinases and phosphodiesterases involved in cell signaling pathways.
- Receptor Modulation : These compounds may modulate G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and immune responses .
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, potentially disrupting replication and transcription processes in rapidly dividing cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Atwal et al. (1991) | Identified antihypertensive properties in similar tetrahydropyrimidines. |
| Jauk et al. (2000) | Demonstrated calcium channel modulation by related compounds. |
| Recent Antiparasitic Study | Showed IC50 values as low as 26.7 µM against Leishmania. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodology :
- The Biginelli reaction or its modifications are commonly used for tetrahydropyrimidine-dione scaffolds. For bromination at position 5, consider electrophilic substitution using bromine in acetic acid under controlled temperature (40–60°C) to avoid over-halogenation .
- Catalysts like HCl or Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency. For example, refluxing in ethanol with a benzylamine derivative and methyl acetoacetate can yield the core structure, followed by bromination .
- Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallize from ethanol/water mixtures to isolate crystals >95% pure .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Use DMSO-d6 to resolve NH and aromatic protons. The benzyl group’s protons appear as a multiplet at δ 7.2–7.4 ppm, while the methyl group at position 3 resonates as a singlet near δ 2.1 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and NH/amine vibrations at 3300–3500 cm⁻¹ .
- HPLC : Employ a C18 column with a pH 6.5 ammonium acetate buffer (15.4 g/L) and acetonitrile gradient (20–80% over 20 min) to assess purity .
Q. How should researchers safely handle and store this compound in the lab?
- Methodology :
- Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation of the bromo substituent .
- Use PPE (gloves, goggles) during synthesis. In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve polymorphism or conformational flexibility in this compound?
- Methodology :
- Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Cu-Kα radiation) to determine unit cell parameters. Compare with reported structures of analogs (e.g., 6-amino-1-methyl derivatives) to identify hydrogen-bonding patterns influencing stability .
- For polymorph screening, vary solvent systems (e.g., DMF vs. acetone) and cooling rates during crystallization .
Q. What strategies address contradictions in reported biological activities of brominated pyrimidine-diones?
- Methodology :
- Conduct comparative bioassays using standardized models (e.g., antifungal activity against Candida albicans). Note that substituent positioning (e.g., bromo at C5 vs. C6) significantly alters activity, as seen in bromacil (a pesticidal analog) .
- Use dose-response curves (IC₅₀) and molecular docking (PDB: 1KZN) to correlate electronic effects of the bromo group with target binding .
Q. What computational tools predict substituent effects on the compound’s reactivity and bioactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic sites (e.g., NH at position 6) prone to electrophilic attacks .
- Develop QSAR models using Hammett constants (σ) for substituents like bromo (σₚ = 0.23) to optimize logP and bioavailability .
Q. How can side reactions during bromination be minimized?
- Methodology :
- Use N-bromosuccinimide (NBS) in dry DMF at 0°C for regioselective bromination. Monitor reaction progress via GC-MS to detect dibrominated byproducts .
- Quench excess bromine with sodium thiosulfate to prevent degradation of the tetrahydropyrimidine ring .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar routes?
- Analysis :
- Discrepancies arise from solvent purity (anhydrous vs. hydrated ethanol) and benzylamine derivatives. For instance, reports 75% yield using freshly distilled benzyl chloride, while achieved 60% with commercial-grade reagents .
- Recommendation: Replicate reactions under inert atmospheres and pre-dry solvents over molecular sieves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
